molecular formula C21H21FN4O2 B2899766 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946303-32-8

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B2899766
CAS No.: 946303-32-8
M. Wt: 380.423
InChI Key: QCRSKUYVEKOWLB-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Miyaura borylation reaction, where 2-bromo-4-fluoro-6-nitrotoluene is activated under specific conditions to form the desired product . The reaction conditions often include the use of palladium catalysts, such as Pd(dppf)Cl2·DCM, and solvents like dioxane at elevated temperatures (e.g., 100°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide can be compared with other pyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

4-fluoro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-17-8-10-18(11-9-17)26-21(27)15-4-6-16(22)7-5-15/h4-13H,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRSKUYVEKOWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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